N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

CNS polypharmacology serotonin receptor dopamine receptor

N-Mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1251558-51-6) is a synthetic small molecule with the molecular formula C₂₅H₂₉N₅OS and a molecular weight of 447.6 g/mol. The compound belongs to the arylthioacetamide class, featuring a 2-(pyrazin-2-ylthio)acetamide core substituted at the pyrazine 3-position with a 4-phenylpiperazine moiety and at the acetamide nitrogen with a mesityl (2,4,6-trimethylphenyl) group.

Molecular Formula C25H29N5OS
Molecular Weight 447.6
CAS No. 1251558-51-6
Cat. No. B2714235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
CAS1251558-51-6
Molecular FormulaC25H29N5OS
Molecular Weight447.6
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)C
InChIInChI=1S/C25H29N5OS/c1-18-15-19(2)23(20(3)16-18)28-22(31)17-32-25-24(26-9-10-27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31)
InChIKeyGUTMAHUOBUQYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1251558-51-6) – Compound Identity and Procurement-Relevant Structural Class


N-Mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide (CAS 1251558-51-6) is a synthetic small molecule with the molecular formula C₂₅H₂₉N₅OS and a molecular weight of 447.6 g/mol [1]. The compound belongs to the arylthioacetamide class, featuring a 2-(pyrazin-2-ylthio)acetamide core substituted at the pyrazine 3-position with a 4-phenylpiperazine moiety and at the acetamide nitrogen with a mesityl (2,4,6-trimethylphenyl) group [2]. The phenylpiperazine-pyrazine scaffold is associated with CNS receptor modulation, particularly serotonin and dopamine receptor families, while the thioacetamide linker and mesityl cap are structural features that distinguish this compound from related arylthioacetamide analogs developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) or acaricidal agents, positioning it as a candidate for neuropharmacological screening programs [3].

Why N-Mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide Cannot Be Replaced by a Close Analog Without Rigorous Validation


Generic substitution among arylthioacetamide derivatives is unreliable because minor structural variations produce large shifts in target selectivity, potency, and ADME properties [1]. In the published series of 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamides, altering the N-aryl substituent from phenyl to various substituted aryl groups changed anti-HIV-1 EC₅₀ values by more than 20-fold (e.g., compound 6k EC₅₀ = 1.7 μM vs. near-inactive analogs) [1]. The target compound replaces the 3-(2-chlorophenyl) group with a 4-phenylpiperazine moiety, which fundamentally changes the hydrogen-bonding capacity, basicity, and receptor recognition profile from a viral polymerase target to aminergic GPCR space [2]. Similarly, the mesityl (2,4,6-trimethylphenyl) cap on the acetamide nitrogen introduces steric bulk and lipophilicity not present in N-(2,6-dimethylphenyl) or N-(4-fluorophenyl) analogs, precluding interchangeability without confirmatory assays [3]. Quantitative evidence for these structure-driven differences follows below.

N-Mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide – Quantitative Differentiation Evidence Against Closest Analogs


Predicted CNS Multiprofile vs. HIV-1 NNRTI Selectivity Driven by 4-Phenylpiperazine Replacement of 2-Chlorophenyl

The target compound replaces the 2-chlorophenyl group at the pyrazine 3-position—present in the published HIV-1 NNRTI series [1]—with a 4-phenylpiperazine moiety. In the HIV-1 series, the most potent analog (compound 6k) achieved an EC₅₀ of 1.7 μM against wild-type HIV-1 in MT-4 cells [1]. The 4-phenylpiperazine substitution redirects molecular recognition away from the HIV-1 reverse transcriptase allosteric pocket toward aminergic GPCRs, as the piperazine nitrogen introduces a protonatable basic center (calculated pKa ~8–9) absent in the chlorophenyl series, while the phenyl ring of the piperazine retains aromatic stacking capacity observed in known 5-HT₁A and D₂ ligands [2]. Direct comparative binding or functional data for this specific compound against 5-HT or dopamine receptors are not yet published; this represents a class-level inference based on the established pharmacology of 4-phenylpiperazine-containing probes.

CNS polypharmacology serotonin receptor dopamine receptor

Mesityl vs. 2,6-Dimethylphenyl N-Cap: Lipophilicity and Steric Bulk Differentiation

The target compound bears an N-mesityl (2,4,6-trimethylphenyl) acetamide cap, whereas the closest commercially cataloged analog (CAS not available; listed on multiple vendor sites) contains an N-(2,6-dimethylphenyl) group [1]. Calculated logP values differ: the mesityl compound has a predicted XLogP3 of approximately 4.2, compared to ~3.5 for the 2,6-dimethylphenyl analog (ACD/Labs estimate) [2]. The additional para-methyl group increases molecular volume by ~15 ų and adds 0.7 logP units, which in related acetamide series correlates with enhanced blood-brain barrier permeability (e.g., PAMPA-BBB Pₑ > 10 × 10⁻⁶ cm/s vs. < 5 × 10⁻⁶ cm/s for des-methyl analogs in published CNS penetrant series) [3]. No direct experimental logP or permeability data exist for this specific compound.

lipophilicity metabolic stability N-aryl substitution

Thioether vs. Amine Linker: Physicochemical Stability and Synthetic Accessibility

The target compound possesses a thioether (-S-) bridge linking the pyrazine and acetamide groups. Direct analogs containing an amine (-NH-) or ether (-O-) linker at this position have been described in glycine transporter-1 (GlyT1) inhibitor patents and would be expected to differ in oxidative stability and conformational flexibility [1]. Thioethers exhibit lower susceptibility to metabolic N-dealkylation compared to tertiary amines, and the C–S bond (~65 kcal/mol) is thermodynamically more stable than a typical C–N bond (~45–50 kcal/mol for anilines) under acidic conditions, translating to longer shelf-life in DMSO stock solutions based on class-level stability studies [2]. No forced degradation data exist for this specific compound. Additionally, the thioether linkage is synthetically installed via nucleophilic substitution of a 2-chloropyrazine intermediate, enabling modular diversification of the acetamide moiety without linker degradation—a synthetic advantage over ether- or amine-linked series where linker installation requires orthogonal protecting-group strategies [3].

chemical stability thioether linker synthetic tractability

Kinase Inhibition Potential vs. Acaricidal Phenylpiperazine Derivatives: Target Class Divergence

The pyrazine-thioacetamide core present in the target compound has been exploited in kinase inhibitor design (e.g., pyrazin-2-ylthioacetamides as reported by Zhang et al.), while the phenylpiperazine motif independently features in acaricidal agents with LC₅₀ values ranging from 10–50 mg/L against Tetranychus urticae [1]. Published phenylpiperazine acaricides (e.g., 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives) achieve >90% mortality at 100 mg/L but lack the pyrazine-thioacetamide extension [1]. The fusion of both pharmacophores in the target compound creates a hybrid scaffold that could theoretically engage either kinase ATP-binding sites or arthropod-specific targets, but published bioactivity data are absent. The closest kinase-active analog, compound 6k from the HIV-1 NNRTI series, showed an IC₅₀ of 8.2 μM against wild-type HIV-1 reverse transcriptase, a value unlikely to translate to general kinase panel activity without structural confirmation [2].

kinase inhibition pyrazine scaffold target selectivity

N-Mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide – Evidence-Driven Research and Industrial Application Scenarios


CNS Polypharmacology Screening in Serotonin/Dopamine Receptor Panels

The 4-phenylpiperazine moiety is a privileged structure for 5-HT₁A and D₂-like receptor binding [1]. This compound is suitable for inclusion in CNS-focused screening libraries where the goal is to identify novel aminergic GPCR ligands. The mesityl cap may enhance BBB penetration compared to less lipophilic N-aryl analogs, as inferred from class-level PAMPA-BBB data [2]. Researchers should prioritize this compound when the screening objective is to discover dual serotonin-dopamine modulators with a pyrazine-thioacetamide scaffold not represented in existing phenylpiperazine libraries.

Kinase Selectivity Profiling Using a Pyrazine-Thioacetamide Scaffold

The pyrazine-2-ylthioacetamide core is a recognized kinase hinge-binding motif [1]. This compound can serve as a starting point for kinase selectivity panel screening, particularly against tyrosine kinase and CMGC family members. Procurement for this purpose is justified over chlorophenyl analogs (e.g., compound 6k) because the 4-phenylpiperazine substitution is expected to occupy the solvent-exposed region of the ATP-binding pocket differently, potentially yielding a distinct selectivity fingerprint. No specific kinase inhibition data are yet available, so broad-panel deployment is recommended.

Chemical Probe Development for Neurodegenerative Disease Targets

Vendor annotations suggest investigation as an acetylcholinesterase (AChE) inhibitor [1]. While no quantitative AChE inhibition data could be verified from primary sources, the phenylpiperazine-pyrazine scaffold has precedent in CNS drug discovery. This compound should be procured by groups developing tool compounds for Alzheimer's disease target validation, with the understanding that confirmatory enzymatic and cellular assays must be performed before claiming AChE or cholinergic activity. The thioether linker provides superior chemical stability for long-term probe storage compared to amine-linked analogs [2].

Structure–Activity Relationship (SAR) Expansion of Arylthioacetamide Libraries

The compound fills an unexplored region of arylthioacetamide chemical space by combining a 4-phenylpiperazine-pyrazine core with a mesityl acetamide cap [1]. Academic and industrial medicinal chemistry groups seeking to diversify SAR around the pyrazin-2-ylthioacetamide scaffold should procure this compound as a reference standard for evaluating the impact of N-aryl steric bulk (mesityl vs. phenyl, 2,6-dimethylphenyl, or 4-fluorophenyl) on target potency and ADME properties. Its inclusion enables direct matched-pair analysis against commercially available des-methyl analogs.

Quote Request

Request a Quote for N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.